molecular formula C23H23N3O2 B2662065 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1797320-51-4

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2662065
CAS No.: 1797320-51-4
M. Wt: 373.456
InChI Key: WMDSQTDSVDUPAN-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylphenyl group and a 3-(pyridin-2-yloxy)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-methylphenylpiperazine with 3-(pyridin-2-yloxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)piperazine: Lacks the 3-(pyridin-2-yloxy)benzoyl group, making it less complex.

    4-(3-(pyridin-2-yloxy)benzoyl)piperazine: Lacks the 3-methylphenyl group, affecting its overall properties.

Uniqueness

1-(3-methylphenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both the 3-methylphenyl and 3-(pyridin-2-yloxy)benzoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-18-6-4-8-20(16-18)25-12-14-26(15-13-25)23(27)19-7-5-9-21(17-19)28-22-10-2-3-11-24-22/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSQTDSVDUPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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